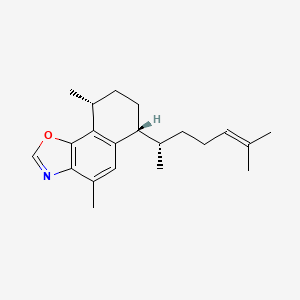

Seco-pseudopteroxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Seco-Pseudopteroxazole is a sesquiterpenoid. It has a role as a metabolite.

科学的研究の応用

Chemical Synthesis

Seco-pseudopteroxazole is derived from the marine gorgonian Pseudopterogorgia elisabethae. The total synthesis of this compound has been accomplished through several methodologies, including:

- Total Synthesis Techniques : The synthesis involves complex organic reactions such as alkyne carbopalladation and electrocyclization, which are crucial for constructing the compound's intricate structure .

- Precursor Development : A novel synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid has been identified as a precursor for this compound, highlighting synthetic pathways that can be utilized in pharmaceutical applications .

This compound has garnered attention due to its significant biological activities:

Antimicrobial Properties

- Inhibition of Mycobacterium tuberculosis : Studies demonstrate that this compound exhibits potent inhibitory effects against Mycobacterium tuberculosis H37Rv, with minimal cytotoxicity to mammalian cells. Its mechanism appears to differ from traditional antibiotics, suggesting a unique mode of action that could be beneficial in treating resistant strains .

- Activity Against Gram-positive Bacteria : The compound shows effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), making it a promising candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Conclusion and Future Directions

This compound represents a significant advancement in the search for new antimicrobial agents, particularly against resistant strains of bacteria. Its unique synthesis pathways and potent biological activities position it as a valuable compound in medicinal chemistry.

Future research should focus on:

- Further Structural Modifications : Exploring additional semi-synthetic derivatives to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting clinical studies to evaluate its safety and effectiveness in human subjects.

- Mechanistic Studies : Investigating the specific mechanisms of action to better understand how it interacts with bacterial targets.

化学反応の分析

Palladium-Catalyzed Cascade Reactions

A critical step involves a cascade alkyne carbopalladation/Stille reaction to assemble a triene precursor with precise geometry :

textAlkyne + Stille coupling partner → Triene intermediate (55% yield)

This reaction enables the formation of a hexasubstituted arene core through subsequent 6π electrocyclization/aromatization .

Table 1: Reaction Conditions for Triene Formation

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ (10 mol%) | DMF | 80°C | 55% |

6π Electrocyclization/Aromatization

Heating the triene precursor in mesitylene at 140°C under aerobic conditions triggers a 6π electrocyclization , forming a fully substituted aromatic ring . This step establishes the planar chirality and regiochemistry critical for downstream functionalization.

Radical Cyclizations

Radical-mediated ring closures are employed to construct the five- and six-membered rings:

-

n-Bu₃SnH/AIBN initiates radical cyclization, achieving 57% yield for the six-membered ring .

-

Stereochemical outcomes are controlled by substrate geometry and radical trapping agents .

Rh-Catalyzed C–C Activation

A Rh-catalyzed C–C/C–H activation cascade converts 3-arylcyclopentanones into polysubstituted tetrahydronaphthalene cores, enabling concise access to this compound :

Table 2: Optimization of Rh-Catalyzed C–C Activation

| Entry | Substrate | Catalyst | Additive | Yield | ee |

|---|---|---|---|---|---|

| 1 | Cyclopentanone | Rh₂(esp)₂ (2 mol%) | TsOH | 64% | 83% |

| 2 | Cyclopentanone | Rh₂(esp)₂ (2 mol%) | (PhO)₂PO₂H (10 mol%) | 77% | 94% |

This method reduces synthetic steps while enhancing enantioselectivity .

Side-Chain Elongation

A Grignard reaction (MeLi, THF, −10°C) extends the side chain to furnish this compound from a common intermediate .

Oxazole Modifications

-

Ag₂O-mediated condensation with ethylenediamine introduces polar side chains (e.g., imidazole derivatives) .

-

Regioselective challenges arise due to competing nucleophilic attacks on the ortho-quinone intermediate .

Table 3: Bioactivity of this compound Derivatives

| Compound | Modification | M. tuberculosis MIC (µg/mL) | Vero Cell IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | Native structure | 15 | >128 |

| 7a/7b | Imidazole side chain | 13 | >128 |

Stereochemical Challenges

特性

分子式 |

C21H29NO |

|---|---|

分子量 |

311.5 g/mol |

IUPAC名 |

(6R,9R)-4,9-dimethyl-6-[(2S)-6-methylhept-5-en-2-yl]-6,7,8,9-tetrahydrobenzo[g][1,3]benzoxazole |

InChI |

InChI=1S/C21H29NO/c1-13(2)7-6-8-14(3)17-10-9-15(4)19-18(17)11-16(5)20-21(19)23-12-22-20/h7,11-12,14-15,17H,6,8-10H2,1-5H3/t14-,15+,17+/m0/s1 |

InChIキー |

HXPRVILAXUEVFC-ZMSDIMECSA-N |

異性体SMILES |

C[C@@H]1CC[C@@H](C2=C1C3=C(C(=C2)C)N=CO3)[C@@H](C)CCC=C(C)C |

正規SMILES |

CC1CCC(C2=C1C3=C(C(=C2)C)N=CO3)C(C)CCC=C(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。